molecular formula C17H14N2O3S B12611136 N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide CAS No. 914644-27-2

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

Cat. No.: B12611136
CAS No.: 914644-27-2
M. Wt: 326.4 g/mol
InChI Key: ZAUXTCVWPGAZED-UHFFFAOYSA-N
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Description

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide is a chemical compound that belongs to the class of thienopyridine derivatives. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .

Preparation Methods

The synthesis of N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide typically involves the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with 4-methoxybenzoyl chloride in the presence of a base, followed by acetylation to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[3-(4-Methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide can be compared with other thienopyridine derivatives, such as:

    Thieno[2,3-b]pyridine: Known for its anticancer and anti-inflammatory properties.

    Thieno[3,2-b]pyridine: Studied for its antiviral and antifungal activities.

    Thieno[2,3-d]pyrimidine: Investigated for its potential as a kinase inhibitor.

The uniqueness of this compound lies in its specific structure, which imparts distinct pharmacological properties compared to other similar compounds .

Properties

CAS No.

914644-27-2

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-(4-methoxybenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide

InChI

InChI=1S/C17H14N2O3S/c1-10(20)19-17-15(13-7-8-18-9-14(13)23-17)16(21)11-3-5-12(22-2)6-4-11/h3-9H,1-2H3,(H,19,20)

InChI Key

ZAUXTCVWPGAZED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C=NC=C2)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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